N-ButylL-Z-Phenylalaninamide
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Overview
Description
N-ButylL-Z-Phenylalaninamide is an organic compound with the molecular formula C13H20N2O It is a chiral building block used in various chemical syntheses and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ButylL-Z-Phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with butylamine under specific conditions to form the desired amide. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ButylL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylalanine oxides.
Reduction: Conversion to N-ButylL-Phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-ButylL-Z-Phenylalaninamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of new materials.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-ButylL-Z-Phenylalaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-ButylL-Phenylalanine
- N-ButylL-Tyrosinamide
- N-ButylL-Tryptophanamide
Uniqueness
N-ButylL-Z-Phenylalaninamide is unique due to its specific structural configuration and the presence of the Z-phenylalanine moiety. This configuration imparts distinct chemical and biological properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-butyl-3-phenylpropanamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-9-15-13(16)12(14)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10,14H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
LBYVHWXCOKDORT-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCCCNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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